3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name This compound derives from a hierarchical application of bicyclic nomenclature rules. The core structure, azabicyclo[3.2.1]octane, specifies a bridged bicyclic system with three distinct bridges:
- A three-carbon bridge.
- A two-carbon bridge.
- A one-carbon bridge.
The prefix bicyclo indicates two fused rings, while the bracketed numerals [3.2.1] denote the number of carbon atoms in each bridge, listed in descending order. The term aza signifies the replacement of one carbon atom with nitrogen at position 3. The cyclopropyl group, attached to the nitrogen at position 3, and the amine group at position 8 complete the substituent hierarchy.
Table 1: Breakdown of IUPAC Name Components
| Component | Description |
|---|---|
| bicyclo[3.2.1] | Bridged bicyclic system with 3-, 2-, and 1-carbon bridges |
| octane | Eight-carbon skeleton |
| 3-aza | Nitrogen atom at position 3 |
| 3-cyclopropyl | Cyclopropyl substituent at position 3 |
| 8-amine | Amine functional group at position 8 |
This nomenclature aligns with IUPAC guidelines for prioritizing bridge numbering and functional group placement.
Structural Classification Within Bicyclic Amine Systems
The compound belongs to the bridged bicyclic amines, a subclass defined by two rings sharing two non-adjacent carbons (bridgeheads). Its azabicyclo[3.2.1]octane core distinguishes it from:
- Fused bicyclic systems : Rings share a common bond (e.g., indole).
- Spirocyclic systems : Rings share a single atom (e.g., spiro[5.5]undecane).
The nitrogen atom at position 3 introduces basicity and hydrogen-bonding potential, while the cyclopropyl group imposes steric strain, influencing conformational flexibility. Comparative analysis with related structures highlights its uniqueness:
Table 2: Structural Comparison of Azabicyclo Compounds
| Compound | Bicyclo Core | Substituents | Molecular Formula |
|---|---|---|---|
| This compound | [3.2.1] | Cyclopropyl, amine | $$ \text{C}{10}\text{H}{18}\text{N}_{2} $$ |
| Cyclopropyl(3,8-diazabicyclo[3.2.1]octan-3-yl)methanone | [3.2.1] | Cyclopropyl, methanone | $$ \text{C}{10}\text{H}{16}\text{N}_{2}\text{O} $$ |
| N-cyclopropyl-4-methyl-6-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3,5-triazin-2-amine | [3.2.1] | Oxa, triazine | $$ \text{C}{13}\text{H}{19}\text{N}_{5}\text{O} $$ |
The cyclopropyl group’s rigid geometry contrasts with bulkier substituents (e.g., isopropyl), making this compound a valuable template for studying steric effects in bridged systems.
Historical Context of Azabicyclo Compound Discovery
Bicyclic compounds like norbornane (bicyclo[2.2.1]heptane) were first synthesized in the late 19th century, but azabicyclo derivatives emerged later as synthetic methodologies advanced. The mid-20th century saw increased interest in nitrogen-containing bicyclic systems due to their pharmacological potential and conformational constraints.
This compound represents a modern iteration of these efforts, leveraging cyclopropane’s strain to modulate reactivity. While its exact discovery timeline remains undocumented in public sources, its structural analogs gained prominence in the 2000s for applications in catalysis and drug design. The compound’s synthesis likely evolved from earlier work on azabicyclo[3.2.1]octane scaffolds, which were optimized for stereochemical control and functional group compatibility.
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C10H18N2/c11-10-7-1-2-8(10)6-12(5-7)9-3-4-9/h7-10H,1-6,11H2 |
InChI Key |
OCUIGPZGSQTPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3CCC(C2)C3N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Preparation of cyclopropanated heterocycles: Cyclopropanation of pyrroles or furans using diazo compounds or carbene transfer reagents yields cyclopropanated derivatives suitable for cycloaddition.
- Cycloaddition cascade: Under microwave irradiation, monocyclopropanated heterocycles undergo [3+2] cycloaddition with suitable dipoles, leading to the formation of the bicyclic scaffold with the azabicyclo[3.2.1]octane core.
- Ring-opening and functionalization: Subsequent ring-opening or rearrangement steps introduce the amino functionality at the bridgehead position, culminating in the target amine.
Representative Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclopropanation | Diazo compounds | Room temperature, catalytic | 85-95% | , |
| [3+2] Cycloaddition | Microwave irradiation | 150-180°C, 30 min | 70-85% |
Enantioselective Synthesis from Chiral Pool
Enantioselective approaches leverage naturally occurring enantiopure building blocks, such as amino acids or chiral alcohols, to construct the core scaffold with stereochemical fidelity.
Methodology:
- Starting materials: Chiral pool compounds like amino acids (e.g., L-proline) or chiral alcohols are transformed into intermediates bearing the cyclopropyl and amino functionalities.
- Ring closure: Intramolecular cyclizations, often via nucleophilic substitution or cycloaddition, generate the azabicyclic core.
- Chiral catalysis: Enantioselective catalysis, including chiral auxiliaries or asymmetric catalysts, enhances stereocontrol during key steps.
Data:
| Approach | Stereocontrol | Yield | Reference |
|---|---|---|---|
| Desymmetrization of tropinone | Achiral precursors | 60-75% | |
| Chiral auxiliary-mediated cyclization | Enantiopure starting material | 65-80% | , |
Ring-Closing and Functionalization Strategies
Ring-closure methods such as ring-closing metathesis (RCM) are employed to form the seven-membered ring, followed by functionalization to introduce the amino group at the bridgehead.
Typical Route:
- Preparation of linear precursors: Synthesis of amino- or halogen-functionalized linear chains containing cyclopropyl groups.
- Ring closure: RCM or intramolecular nucleophilic substitution forms the bicyclic system.
- Amination: Nucleophilic substitution or reductive amination introduces the amino group at the desired position.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ring closure | RCM catalysts (e.g., Grubbs catalyst) | Reflux, inert atmosphere | 55-70% | |
| Amination | Ammonia or amines | Elevated temperature | 65-85% |
Summary of Synthetic Pathways
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition cascades | Rapid scaffold construction | High stereoselectivity, mild conditions | Requires specialized precursors |
| Enantioselective synthesis | Stereocontrol from chiral starting materials | High enantiomeric purity | Multi-step, resource-intensive |
| Ring-closing strategies | Formation of the bicyclic core | Versatile, scalable | Possible low yields in some steps |
Notable Research Findings
- Microwave-assisted [3+2] cycloadditions significantly reduce reaction times and improve yields, with some protocols achieving up to 85% yield of the bicyclic core.
- Chiral pool synthesis allows for the production of enantiomerically pure compounds, vital for pharmacological applications.
- Ring-closing metathesis and nucleophilic substitutions are effective in constructing the core structure but often require optimization to improve yields and stereoselectivity.
Chemical Reactions Analysis
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium acetate, and acetonedicarboxylic acid . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic organic compound that has a unique molecular structure including a cyclopropyl group and an azabicyclo framework. The molecular weight of the compound is 165.23 g/mol. The rigid bicyclic structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry and drug design.
Scientific Research Applications
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one serves multiple roles, including organic synthesis and biological research.
Organic Synthesis 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one acts as a building block for synthesizing more complex molecules because of its unique structure.
Biological Research The rigid bicyclic structure of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one allows it to interact specifically with various biological targets, making it a subject of interest in medicinal chemistry and drug design. The biological activity of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one is linked to its ability to interact with specific enzymes and receptors in biological systems. Its rigid structure enables it to mimic natural substrates or inhibitors, which is valuable in studying enzyme interactions and receptor binding. Research indicates that compounds with similar structures may exhibit significant pharmacological properties, making them potential candidates for therapeutic applications.
The mechanism of action for 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with molecular targets such as enzymes or receptors, which can lead to inhibition or activation of biological pathways. The exact pathways depend on the specific modifications made to the compound and its intended application in research or therapy.
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups .
Case Studies
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways . The compound’s bicyclic structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine differ primarily in substituents at the 3-position and modifications to the bicyclic core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Key Comparative Insights :
Substituent Effects: Cyclopropyl vs. Methyl vs. Cyclopropyl: Methyl substitution at C3 (e.g., 3-methyl analog) simplifies synthesis but reduces stereochemical complexity compared to cyclopropyl derivatives .
Biological Relevance: The 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4) has been utilized in neurological research due to structural similarities to tropane alkaloids, which interact with monoamine transporters . In contrast, the 3-cyclopropyl variant lacks reported bioactivity data, highlighting a gap in current research .
Industrial vs. Research Applications: The 3-benzyl derivative is explicitly marketed for non-medical industrial use, reflecting its role as a synthetic intermediate or specialty chemical . Derivatives like endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine are prioritized in drug discovery due to their modularity for functionalization (e.g., as kinase inhibitor scaffolds) .
Synthetic Accessibility :
- Cyclopropyl-containing analogs (e.g., this compound) are synthetically challenging due to the strained cyclopropane ring, requiring advanced methods like transition-metal-catalyzed cyclopropanation .
Research Findings and Data Gaps
- Safety and Toxicology: Data for most analogs are sparse. For example, the 3-benzyl derivative is labeled as non-edible/non-medical, but detailed toxicity studies are absent .
- Market Trends : The 8-methyl dihydrochloride derivative is commercially available, indicating demand in academic and industrial labs .
Biological Activity
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of analgesics and anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.26 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.
Research indicates that compounds within the azabicyclo[3.2.1]octane class often exhibit significant biological activity through various mechanisms:
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition :
- Recent studies have shown that certain derivatives of azabicyclo[3.2.1]octane can inhibit NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a naturally occurring anti-inflammatory lipid mediator. By inhibiting NAAA, these compounds can enhance the levels of PEA, thereby prolonging its anti-inflammatory effects at sites of inflammation .
- Analgesic Properties :
Structure-Activity Relationship (SAR)
The SAR studies on similar azabicyclo compounds have provided insights into how modifications to the core structure can influence biological activity:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| ARN16186 | 0.655 | High inhibitory activity against NAAA |
| ARN19689 | 0.042 | Superior pharmacokinetic profile and selectivity for NAAA |
| Exo derivatives | Varies | Generally lower activity compared to endo derivatives |
These findings suggest that specific substitutions on the bicyclic framework can significantly affect both potency and selectivity for target enzymes .
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
- In Vivo Analgesic Efficacy :
- Anti-inflammatory Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
